

# Physical and chemical properties of 1-ethoxy-2,2,2-trifluoroethanol

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## Compound of Interest

Compound Name: *Trifluoroacetaldehyde ethyl hemiacetal*

Cat. No.: *B041087*

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## An In-Depth Technical Guide to 1-Ethoxy-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-ethoxy-2,2,2-trifluoroethanol (CAS Number: 433-27-2). The information is curated for researchers, scientists, and professionals in drug development who utilize fluorinated compounds in their work. This document summarizes key quantitative data, details experimental protocols for property determination, and outlines the chemical behavior of this fluorinated hemiacetal.

## Core Chemical and Physical Properties

1-Ethoxy-2,2,2-trifluoroethanol, also known as **trifluoroacetaldehyde ethyl hemiacetal**, is a fluorinated organic compound with the chemical formula  $C_4H_7F_3O_2$ .<sup>[1]</sup> Its unique properties, imparted by the trifluoromethyl group, make it a compound of interest in various chemical applications, including as a potential building block in the synthesis of pharmaceuticals and agrochemicals.<sup>[2][3][4][5]</sup>

## Structural and General Information

Property	Value	Source(s)
IUPAC Name	1-ethoxy-2,2,2-trifluoroethanol	[1]
Synonyms	Trifluoroacetaldehyde ethyl hemiacetal, Fluoral ethyl hemiacetal	[1]
CAS Number	433-27-2	[1]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> F <sub>3</sub> O <sub>2</sub>	[1]
Molecular Weight	144.09 g/mol	[1]
SMILES	CCOC(C(F)(F)F)O	[1]
InChI	1S/C4H7F3O2/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3	[1]

## Quantitative Physical Properties

The following table summarizes the key physical properties of 1-ethoxy-2,2,2-trifluoroethanol.

Property	Value	Conditions	Source(s)
Boiling Point	104-105 °C	745 mmHg	[6]
Density	1.221 g/mL	25 °C	[6]
Refractive Index (n <sub>D</sub> )	1.342	20 °C	[6]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-ethoxy-2,2,2-trifluoroethanol. The following sections provide an overview of the expected spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1-ethoxy-2,2,2-trifluoroethanol.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals corresponding to the ethoxy group's ethyl protons (a triplet and a quartet), the methine proton, and the hydroxyl proton. The methine proton will likely show coupling to the adjacent trifluoromethyl group.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display four distinct signals corresponding to the two carbons of the ethoxy group, the methine carbon, and the trifluoromethyl carbon. The carbon of the  $\text{CF}_3$  group will appear as a quartet due to coupling with the three fluorine atoms.
- $^{19}\text{F}$  NMR: The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.<sup>[7][8][9]</sup> This signal may be split into a doublet due to coupling with the methine proton.

## Infrared (IR) Spectroscopy

The IR spectrum of 1-ethoxy-2,2,2-trifluoroethanol will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around  $3400\text{ cm}^{-1}$ ), C-H stretches of the ethyl group (around  $2850\text{--}3000\text{ cm}^{-1}$ ), a strong C-F stretching band (in the region of  $1100\text{--}1300\text{ cm}^{-1}$ ), and C-O stretching bands.<sup>[1]</sup>

## Mass Spectrometry (MS)

The mass spectrum of 1-ethoxy-2,2,2-trifluoroethanol will show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  144. Common fragmentation patterns for ethers and alcohols would be expected.<sup>[10][11]</sup> Alpha-cleavage next to the oxygen atoms is a likely fragmentation pathway, leading to the loss of an ethyl or ethoxy group. Loss of water from the molecular ion is also a possibility for alcohols.<sup>[12]</sup>

## Chemical Properties and Reactivity

As a hemiacetal, 1-ethoxy-2,2,2-trifluoroethanol exhibits reactivity characteristic of this functional group. It exists in equilibrium with its corresponding aldehyde (trifluoroacetaldehyde) and alcohol (ethanol) precursors, particularly under acidic or basic conditions.

## Oxidation and Reduction

- Oxidation: The hemiacetal can be oxidized to the corresponding ester, ethyl trifluoroacetate. Mild oxidizing agents such as pyridinium chlorochromate (PCC) are typically used for the

oxidation of alcohols and can be expected to be effective in this transformation.

- Reduction: The hemiacetal functional group is susceptible to reduction. Strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) would likely reduce the hemiacetal to 2,2,2-trifluoroethanol and ethanol.[2][13] Milder reducing agents like sodium borohydride ( $\text{NaBH}_4$ ) may also effect this reduction, although potentially at a slower rate.[13]

## Thermal Stability

Detailed studies on the thermal decomposition of 1-ethoxy-2,2,2-trifluoroethanol are not readily available in the public domain. However, like many organic compounds, it is expected to decompose at elevated temperatures, potentially yielding a variety of smaller fluorinated and non-fluorinated molecules.

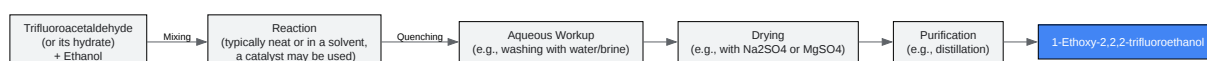
## Experimental Protocols

This section outlines general experimental methodologies for the synthesis of 1-ethoxy-2,2,2-trifluoroethanol and the determination of its key physical properties.

### Synthesis of 1-Ethoxy-2,2,2-trifluoroethanol

A common method for the synthesis of hemiacetals is the reaction of an aldehyde with an alcohol.

Workflow for the Synthesis of 1-Ethoxy-2,2,2-trifluoroethanol



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A generalized workflow for the synthesis and purification of 1-ethoxy-2,2,2-trifluoroethanol.

Detailed Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine trifluoroacetaldehyde (or its hydrate) and a molar excess of ethanol. The reaction

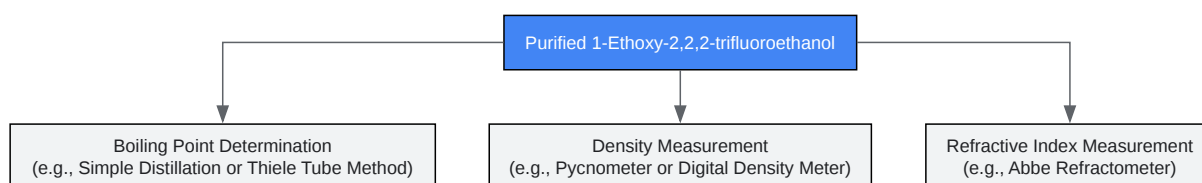
can be performed neat or in a suitable inert solvent.

- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by techniques such as GC or NMR.
- **Work-up:** Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed with water and brine to remove any unreacted ethanol and other water-soluble impurities.
- **Drying and Solvent Removal:** The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified by fractional distillation to yield pure 1-ethoxy-2,2,2-trifluoroethanol.

## Determination of Physical Properties

Standard laboratory procedures can be employed to measure the physical properties of 1-ethoxy-2,2,2-trifluoroethanol.

### Workflow for Physical Property Determination



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Experimental workflow for determining the physical properties of the purified compound.

- **Boiling Point Determination:** The boiling point can be determined by simple distillation of the purified liquid.<sup>[14][15][16]</sup> The temperature at which the liquid actively boils and the vapor

temperature remains constant is recorded as the boiling point.[14][15][16] Alternatively, the Thiele tube method can be used for smaller sample volumes.[15][17][18]

- **Density Measurement:** The density can be measured using a pycnometer or a digital density meter.[1][7][11][19][20] The mass of a known volume of the liquid is determined at a specific temperature, and the density is calculated.[11]
- **Refractive Index Measurement:** The refractive index is measured using an Abbe refractometer.[8][21][22][23] A drop of the liquid is placed on the prism, and the refractive index is read directly from the instrument at a specified temperature and wavelength (typically the sodium D-line).[21]

## Safety and Handling

1-Ethoxy-2,2,2-trifluoroethanol is a flammable liquid and vapor.[24] It is also classified as causing serious eye irritation.[24] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

## Conclusion

1-Ethoxy-2,2,2-trifluoroethanol is a fluorinated hemiacetal with distinct physical and chemical properties. This guide provides a foundational understanding of this compound for researchers and scientists. The presence of the trifluoromethyl group significantly influences its properties, making it a valuable synthon in the development of new molecules in the pharmaceutical and agrochemical industries. Further research into its reactivity and biological activity will likely uncover new applications for this versatile molecule.

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